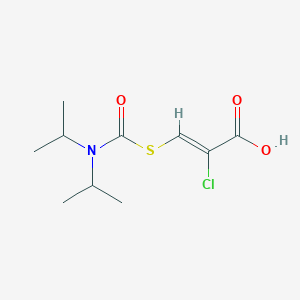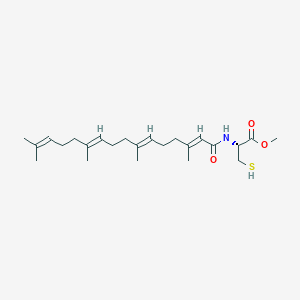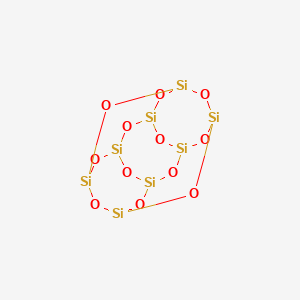
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid, also known as DICA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DICA is of particular interest in the field of medicinal chemistry, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism Of Action
The exact mechanism of action of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to increased levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Biochemical And Physiological Effects
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to have a range of biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit enzymes such as acetylcholinesterase and tyrosinase, which play important roles in various biological processes. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful in drug development. However, one limitation of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to certain cell lines at high concentrations.
Future Directions
There are several potential future directions for research on 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid. For example, further studies could be conducted to elucidate its mechanism of action and identify additional biological targets. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid could be investigated for its potential as a therapeutic agent in various disease states, such as cancer or Alzheimer's disease. Finally, research could be conducted to optimize the synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid and develop more efficient methods for its production.
Synthesis Methods
The synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid involves the reaction of 2-chloroacrylic acid with diisopropylcarbamothioyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
properties
CAS RN |
139265-93-3 |
|---|---|
Product Name |
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid |
Molecular Formula |
C10H16ClNO3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
(Z)-2-chloro-3-[di(propan-2-yl)carbamoylsulfanyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H16ClNO3S/c1-6(2)12(7(3)4)10(15)16-5-8(11)9(13)14/h5-7H,1-4H3,(H,13,14)/b8-5- |
InChI Key |
XRLSWIBCEPJNHC-YVMONPNESA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)S/C=C(/C(=O)O)\Cl |
SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
synonyms |
3-(N,N-diisopropylcarbamothioyl)-2-chloroacrylic acid DIPCAT-chloroacrylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)